1-Bromo-3-chloro-5-methoxybenzene

Description

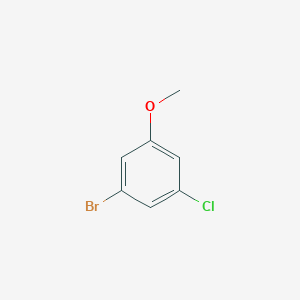

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGGSKPTKSAXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620624 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-12-3 | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-chloro-5-methoxybenzene, a key building block in modern organic synthesis. The document details its physicochemical properties, synthesis, and purification, and offers an in-depth analysis of its chemical reactivity. With a focus on practical applications, this guide presents detailed protocols for its use in strategic cross-coupling reactions and explores its role as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Introduction

1-Bromo-3-chloro-5-methoxybenzene is a polysubstituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. Its utility stems from the differential reactivity of its two distinct halogen atoms—bromine and chlorine—which allows for selective and sequential functionalization. This feature, combined with the directing effects of the methoxy group, makes it a powerful tool for constructing complex molecular architectures.

This guide will serve as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-bromo-3-chloro-5-methoxybenzene is essential for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 174913-12-3 | [1][2] |

| Molecular Formula | C₇H₆BrClO | [1][2] |

| Molecular Weight | 221.48 g/mol | [1][2] |

| IUPAC Name | 1-bromo-3-chloro-5-methoxybenzene | [1][2] |

| Appearance | Light brown to off-white solid | [3] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point (Predicted) | 236.5 ± 20.0 °C | [3] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [4] |

| SMILES | COC1=CC(=CC(=C1)Br)Cl | [1][2] |

| InChI | InChI=1S/C7H6BrClO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | [1][2] |

| InChIKey | VOGGSKPTKSAXHR-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of 1-bromo-3-chloro-5-methoxybenzene is most commonly achieved through nucleophilic aromatic substitution, leveraging a readily available precursor.

Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for preparing 1-bromo-3-chloro-5-methoxybenzene involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with sodium methoxide.[3]

Step-by-Step Methodology:

-

Reaction Setup: A solution of 1-bromo-3-chloro-5-fluorobenzene (55 g, 263 mmol) is cooled to 0°C in a suitable reaction vessel.[3]

-

Addition of Methoxide: A 25% methanolic sodium methoxide solution (68 mL, 315 mmol) is added to the cooled solution.[3]

-

Reaction: The mixture is heated to 40°C for 3 hours.[3]

-

Workup: After cooling, the solution is partitioned between water (1 L) and a 1:1 mixture of hexane/diethyl ether (3 x 200 mL).[3] The combined organic extracts are washed with brine (60 mL), dried over sodium sulfate (Na₂SO₄), filtered, and the solvents are evaporated under reduced pressure to yield the crude product as an oil.[3]

Purification

The crude product can be purified by standard laboratory techniques such as silica gel column chromatography or recrystallization to achieve high purity.[5] For recrystallization, a mixed solvent system, such as ethanol and water, can be effective.[5]

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of boiling ethanol.

-

Gradually add hot water until the solution becomes cloudy.

-

Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Chemical Reactivity and Applications

The synthetic utility of 1-bromo-3-chloro-5-methoxybenzene lies in the differential reactivity of its carbon-halogen bonds, which allows for selective functionalization in cross-coupling and other reactions.

Regioselective Reactivity

The C-Br bond is significantly more reactive than the C-Cl bond in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the selective substitution at the bromine-bearing carbon while leaving the chlorine atom intact for subsequent transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 1-Bromo-3-chloro-5-methoxybenzene can be selectively coupled with a variety of boronic acids at the C-Br position.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equiv) and a boronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Grignard Reagent Formation

The greater reactivity of the C-Br bond also allows for the selective formation of a Grignard reagent. This can be achieved by reacting 1-bromo-3-chloro-5-methoxybenzene with magnesium metal in an anhydrous ether solvent.[7] The resulting Grignard reagent can then be used in a wide range of subsequent reactions, such as additions to carbonyl compounds.

Protocol for Grignard Reagent Formation:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1-1.2 equiv).

-

Initiation: Add a small crystal of iodine and a small portion of a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equiv) in anhydrous diethyl ether or THF. The reaction is initiated by gentle warming.

-

Addition: Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining solution of the aryl halide dropwise at a rate that maintains a gentle reflux.[8]

-

Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.

Application in Pharmaceutical Synthesis

Analytical Characterization

The identity and purity of 1-bromo-3-chloro-5-methoxybenzene and its reaction products are typically confirmed by a combination of spectroscopic methods and chromatography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton, and a singlet for the methoxy group protons at approximately 3.8 ppm. The aromatic protons will appear as distinct signals due to their different chemical environments.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms.[10][11] The fragmentation pattern will likely involve the loss of the halogen atoms and the methoxy group.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective techniques for assessing the purity of the compound and for monitoring reaction progress.[5][12]

Safety and Handling

1-Bromo-3-chloro-5-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

Conclusion

1-Bromo-3-chloro-5-methoxybenzene is a highly valuable and versatile building block for organic synthesis. Its differential halogen reactivity allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules, particularly in the field of drug discovery and development. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and handling, offering a solid foundation for its effective application in the laboratory.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemconnections.org [chemconnections.org]

- 12. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-3-chloro-5-methoxybenzene (CAS No. 174913-12-3), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's molecular characteristics, thermal properties, solubility, and spectral fingerprints. By synthesizing established data with expert insights into experimental methodologies, this guide aims to be an essential resource for the effective handling, characterization, and application of this versatile molecule.

Introduction: The Significance of a Polysubstituted Benzene

1-Bromo-3-chloro-5-methoxybenzene, also known as 3-bromo-5-chloroanisole, is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing (bromo and chloro) and electron-donating (methoxy) groups. This distinct substitution pattern imparts specific reactivity and physical characteristics that are pivotal in multi-step organic syntheses. Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, purity assessment, and ensuring the reproducibility of synthetic protocols.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methoxy group influences the regioselectivity of further electrophilic aromatic substitutions. The physical state and solubility of this compound dictate the choice of reaction conditions, purification methods, and formulation strategies in drug development. This guide delves into the causality behind these properties, providing a robust framework for its practical application.

Molecular Structure and Core Physical Data

The arrangement of substituents on the benzene ring is the primary determinant of the physical properties of 1-Bromo-3-chloro-5-methoxybenzene. The interplay of electronegativity, bond polarities, and molecular symmetry results in the specific characteristics outlined below.

Caption: Molecular Structure of 1-Bromo-3-chloro-5-methoxybenzene.

Table 1: Core Physical and Chemical Properties of 1-Bromo-3-chloro-5-methoxybenzene

| Property | Value | Source |

| CAS Number | 174913-12-3 | [2][3] |

| Molecular Formula | C₇H₆BrClO | [3] |

| Molecular Weight | 221.48 g/mol | [3] |

| Appearance | Light brown to off-white solid; Grey solid | [1] |

| Melting Point | 33-35 °C | [4] |

| Boiling Point | 223-225 °C (experimental); 236.5 ± 20.0 °C (predicted) | [1][4] |

| Density | 1.54 g/cm³ (experimental); 1.564 ± 0.06 g/cm³ (predicted) | [1][4] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [4] |

| XLogP3 | 3.9 | [3] |

In-Depth Analysis of Physical Properties

Thermal Properties: Melting and Boiling Points

The melting point of 33-35 °C indicates that 1-Bromo-3-chloro-5-methoxybenzene exists as a low-melting solid at room temperature.[4] This property is a direct consequence of the intermolecular forces at play. The planar benzene ring allows for efficient crystal packing, while the dipole-dipole interactions arising from the polar C-Br, C-Cl, and C-O bonds contribute to the lattice energy. However, the unsymmetrical substitution pattern disrupts perfect crystal lattice formation, resulting in a relatively low melting point compared to more symmetrical analogs.

The boiling point of 223-225 °C is consistent with a molecule of its molecular weight and polarity.[4] The dominant intermolecular forces in the liquid state are London dispersion forces, arising from the large electron clouds of the bromine and chlorine atoms, and dipole-dipole interactions.

Expert Insight: The presence of impurities, often residual starting materials or by-products from its synthesis, can lead to a depression and broadening of the melting point range. Therefore, a sharp melting point within the specified range is a good indicator of high purity.

Solubility Profile

The solubility of 1-Bromo-3-chloro-5-methoxybenzene is a critical parameter for its use in synthesis and formulation. Its poor solubility in water is expected, given the predominantly nonpolar nature of the benzene ring and the halogen substituents.[4] The methoxy group provides some capacity for hydrogen bonding with protic solvents, but this is insufficient to overcome the hydrophobic character of the rest of the molecule.

Conversely, its solubility in organic solvents like ethanol and ether is good.[4] This is attributed to the principle of "like dissolves like," where the nonpolar aromatic core and the moderately polar substituents interact favorably with the solvent molecules.

Table 2: Qualitative Solubility in Common Laboratory Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Poor | Predominantly nonpolar molecule. |

| Methanol | Soluble | Favorable interactions with the methoxy group. |

| Ethanol | Soluble | "Like dissolves like" principle.[4] |

| Diethyl Ether | Soluble | Good solvent for moderately polar organic compounds.[4] |

| Dichloromethane | Very Soluble | Excellent solvent for a wide range of organic compounds. |

| Acetone | Soluble | Good solvent for moderately polar compounds. |

| Hexanes | Sparingly Soluble | The polarity of the molecule limits solubility in nonpolar alkanes. |

Spectroscopic Characterization: A Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of 1-Bromo-3-chloro-5-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, providing clear information about the substitution pattern of the aromatic ring.

-

Aromatic Region (δ 6.5-7.5 ppm): Three distinct signals are anticipated for the three aromatic protons. The electron-donating methoxy group will shield the ortho and para protons, while the electron-withdrawing halogens will deshield them. The precise chemical shifts and coupling constants will depend on the combined electronic effects of the substituents.

-

Methoxy Group (δ 3.5-4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group is expected in this region.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the methoxy group will be significantly shielded, appearing at a lower chemical shift. The carbons bonded to the halogens will also show characteristic shifts.

-

Methoxy Carbon (δ 55-60 ppm): A single peak corresponding to the methoxy carbon is anticipated.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

-

C-H Stretching (Aliphatic): The C-H stretching of the methoxy group will appear in the 3000-2850 cm⁻¹ range.

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ range.

-

C-Cl and C-Br Stretching: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4).

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a bromine radical (M-79/81), a chlorine radical (M-35/37), and a methyl group from the methoxy moiety (M-15).

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of 1-Bromo-3-chloro-5-methoxybenzene.

Caption: General experimental workflow for the determination of physical properties.

Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible method for determining the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan.

-

Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed pan is used as a reference.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

-

Self-Validation: Calibrate the instrument using certified reference materials (e.g., indium) before and after the sample measurement.

Protocol for Solubility Determination

Rationale: A gravimetric method provides a straightforward and reliable measure of solubility in various solvents.

-

Equilibrium Saturation: Add an excess of 1-Bromo-3-chloro-5-methoxybenzene to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Aliquoting and Evaporation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent from the aliquot under reduced pressure.

-

Quantification: Weigh the residue to determine the mass of the dissolved solid. Calculate the solubility in g/L or mol/L.

-

Self-Validation: Repeat the measurement at least three times to ensure reproducibility.

Conclusion

The physical properties of 1-Bromo-3-chloro-5-methoxybenzene are a direct reflection of its unique molecular architecture. A thorough understanding of its thermal behavior, solubility, and spectroscopic characteristics is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these properties, grounded in established data and expert interpretation of experimental methodologies. As a key building block in modern organic synthesis, a comprehensive grasp of the physical nature of 1-Bromo-3-chloro-5-methoxybenzene empowers scientists to design more robust and efficient synthetic strategies.

References

-

Benzene, 1-bromo-3-chloro-5-methoxy- - ChemBK. (2024, April 10). Retrieved January 31, 2026, from [Link]

-

1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-5-methoxybenzene. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Bromo-3-chloro-5-methoxybenzene

The following technical guide details the solubility profile, thermodynamic characteristics, and experimental protocols for 1-Bromo-3-chloro-5-methoxybenzene . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.

Executive Summary

1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3), also known as 3-bromo-5-chloroanisole, is a lipophilic tri-substituted benzene derivative utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Its physicochemical behavior is dominated by its high lipophilicity (LogP ~3.[4]9) and a low melting point (33–35 °C), which classifies it as a low-melting solid or supercooled liquid at ambient conditions.

This guide provides a theoretical and empirical framework for solvent selection, predicting high solubility in non-polar to moderately polar aprotic solvents (e.g., Dichloromethane, Toluene) and potential for recrystallization from polar protic solvents (e.g., Ethanol, Methanol).

Physicochemical Identity & Properties[1][5][6]

| Property | Value | Notes |

| CAS Number | 174913-12-3 | |

| IUPAC Name | 1-Bromo-3-chloro-5-methoxybenzene | |

| Molecular Weight | 221.48 g/mol | |

| Physical State | Low-melting solid / Liquid | MP is 33–35 °C; often appears as a liquid or semi-solid oil if impure or supercooled.[4] |

| LogP (Predicted) | 3.9 ± 0.4 | Highly lipophilic; poor aqueous solubility.[4] |

| Boiling Point | ~236.5 °C | Predicted at 760 mmHg.[4] |

| Density | 1.564 g/cm³ | High density due to halogenation.[4] |

Handling Note: Due to its melting point near ambient temperature (33–35 °C), the compound may exist as a slush or oil during transport. For precise gravimetric aliquoting, it is recommended to gently warm the container to 40 °C to fully liquefy the substance before transfer.

Theoretical Solubility Framework

To predict solubility behavior in the absence of exhaustive empirical tables, we utilize Hansen Solubility Parameters (HSP) . By interpolating data from structural analogs (o-bromoanisole and p-chloroanisole), we derive the interaction sphere for 1-Bromo-3-chloro-5-methoxybenzene.

Estimated Hansen Solubility Parameters

The solubility is governed by the "Like Dissolves Like" principle, quantified by the distance (

-

Dispersion (

): ~20.0 MPa -

Polarity (

): ~7.5 MPa -

Hydrogen Bonding (

): ~6.0 MPa

Solvent Selection Guide

Solvents with an interaction radius (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Perfect HSP match; primary choice for extraction.[4] |

| Aromatic | Toluene, Benzene, Xylene | Excellent | Strong dispersion force interaction ( |

| Esters/Ethers | Ethyl Acetate, THF, Diethyl Ether | Good | Good match for polarity; standard reaction media. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Temperature Dependent | High |

| Alkanes | Hexane, Heptane | Low/Moderate | Lacks polarity match; often used as an anti-solvent to precipitate the compound. |

| Water | Water | Insoluble | Extreme |

Solvent Decision Logic (Visualization)

Figure 1: Decision tree for solvent selection based on process requirements and physicochemical properties.

Experimental Protocols

Since specific solubility tables are rarely published for this intermediate, the following protocols are the industry standard for generating internal data.

Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine mole fraction solubility (

-

Preparation: Add excess 1-Bromo-3-chloro-5-methoxybenzene (approx. 2 g) to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (

K) for 24 hours.-

Note: If

°C, the solute will be liquid; ensure two liquid phases are well-mixed.

-

-

Sampling: Stop stirring and allow phases to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

-

Quantification: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue.

-

Calculation:

[4]

-

Protocol B: Recrystallization Screening

Objective: Identify the optimal solvent system for purification.

-

Target: Soluble at reflux, crystals form at 0–5 °C.[4]

-

Recommended Systems:

-

Ethanol (95%): Heat to reflux.[4] If soluble, cool to 0 °C. If no crystals, add water dropwise until turbidity persists, then cool.

-

Hexane/Ethyl Acetate: Dissolve in minimal hot Ethyl Acetate; add Hexane until cloudy.

-

Thermodynamic Modeling

To extrapolate limited experimental data to other temperatures, the Modified Apelblat Equation is the standard model for this class of halogenated aromatics.

- : Mole fraction solubility.[4]

- : Absolute temperature (Kelvin).[4][5][6][7]

- : Empirical constants derived from regression of experimental data (Protocol A).

Thermodynamic Insight:

Dissolution of this compound is typically endothermic (

Practical Applications in Synthesis

Reaction Solvent Choice

For nucleophilic substitutions (e.g., replacing the methoxy or halogens), THF or Toluene are superior. They provide high solubility for the substrate while allowing for easy removal (moderate boiling points).

Workup & Extraction

The standard workup for 1-Bromo-3-chloro-5-methoxybenzene involves partitioning between Water and Dichloromethane (DCM) or Diethyl Ether .[4]

-

Efficiency: The partition coefficient (LogP 3.9) heavily favors the organic layer (>99% recovery in 2 extractions).

-

Emulsion Risk: Low, due to the high density difference between DCM (1.33 g/mL) and water.

Purification Workflow

Synthesis often yields the product as an oil or low-melting solid.

-

Distillation: Due to the high boiling point (~236 °C), vacuum distillation is effective but requires high vacuum (<1 mmHg).

-

Crystallization: Preferred for removing isomers.[4] Use Methanol or Ethanol at -20 °C to induce crystallization of the solid from the melt/oil.

References

-

Physicochemical Properties: PubChem. 1-Bromo-3-chloro-5-methoxybenzene (CID 21949840). National Library of Medicine. [Link][4]

-

Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2008).[4] Hansen Solubility Parameters in Practice. [Link][4]

-

Thermodynamic Modeling: Jouyban, A. (2008).[4] Review of the pharmaceutical solubility thermodynamics and models. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

- 1. 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 3. CAS#:1260742-30-0 | 1-bromo-3-(chloromethyl)-5-methoxybenzene | Chemsrc [chemsrc.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

reactivity of the bromine vs chlorine in 1-Bromo-3-chloro-5-methoxybenzene

The following technical guide details the chemoselective reactivity of 1-Bromo-3-chloro-5-methoxybenzene. It is structured for application scientists and medicinal chemists requiring precise control over sequential functionalization.[1]

Technical Guide for Sequential Scaffold Decoration

Executive Summary

1-Bromo-3-chloro-5-methoxybenzene represents a high-value "linchpin" scaffold in medicinal chemistry.[1][2] Its utility stems from the presence of three distinct functional handles: a methoxy group (electronic modulator/director), a bromide (high reactivity), and a chloride (latent reactivity).[3]

The core challenge and opportunity lie in the chemoselectivity between the C-Br and C-Cl bonds.[2][3] This guide provides the mechanistic grounding and experimental protocols to exclusively activate the C-Br bond while leaving the C-Cl bond intact for subsequent derivatization.[2][3]

Key Reactivity Axiom: Under standard kinetic control (lithiation) or Pd(0) catalysis, the reactivity hierarchy is C-Br > C-Cl .[1][2]

Mechanistic Basis of Selectivity[3]

The selectivity is governed by two primary physical-organic parameters: Bond Dissociation Energy (BDE) and Oxidative Addition Kinetics .[1][2][4]

Bond Dissociation Energy (BDE) Landscape

The C-Br bond is significantly weaker than the C-Cl bond, creating a thermodynamic window for selective cleavage.[2][3][4]

| Bond Type | Approx.[1][3][5][6] BDE (kcal/mol) | Reactivity Implication |

| C–Br | ~ 81 | High: Rapid oxidative addition; fast Li-halogen exchange.[1][2][3] |

| C–Cl | ~ 96 | Latent: Inert to standard Pd(0) conditions < 80°C; requires specialized ligands or Ni catalysts.[1][3] |

| C–OMe | ~ 100+ | Inert: Stable anchor; exerts electronic donating effect (+R).[1][3] |

Electronic Effects of the Methoxy Group

The -OMe group at the 5-position (meta to halogens) exerts:

-

Inductive Withdrawal (-I): Increases the acidity of the ring protons and slightly activates the halogens towards nucleophilic attack (though SNAr is still difficult).[3]

-

Resonance Donation (+R): Increases electron density at ortho/para positions relative to itself.[1]

-

Directing Effect: In lithiation contexts, -OMe is a Directed Ortho Metalation (DoM) group.[1][2] However, Kinetic Li-Br exchange outcompetes DoM at low temperatures (-78 °C).[1]

Visualization of Reactivity Pathways[3]

The following diagram maps the divergent pathways for functionalizing this scaffold.

Caption: Divergent functionalization pathways. Both Lithiation (Red) and Pd-Catalysis (Green) selectively target the C-Br bond, preserving the C-Cl bond for later stages.[2][3]

Experimental Protocols

Protocol A: Selective Lithiation (Synthesis of Boronic Esters)

Objective: Convert the C-Br bond to a boronic ester (e.g., Bpin) without touching the C-Cl bond or inducing DoM scrambling.[2][3]

Mechanism: Lithium-Halogen Exchange.[1][2][7] Critical Control: Temperature must be maintained ≤ -78 °C to prevent scrambling to the ortho-methoxy position (Position 4 or 6).[1][2]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

-

Substrate: Add 1-Bromo-3-chloro-5-methoxybenzene (1.0 equiv). Cool the solution to -78 °C (dry ice/acetone bath).

-

Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 20 minutes via syringe pump.

-

Equilibration: Stir at -78 °C for 30–45 minutes. The C-Cl bond remains inert under these conditions.[1][2]

-

Quench: Add Isopropyl pinacol borate (1.2 equiv) or Triisopropyl borate dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1][2]

-

Outcome: Yields 3-chloro-5-methoxyphenylboronic acid pinacol ester.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at the C-Br position while retaining the C-Cl handle.[1][2][3]

Mechanism: Preferential Oxidative Addition of Pd(0) into C-Br.[1][2] Catalyst Choice: Use "standard" phosphine ligands (e.g., PPh₃, dppf).[1] Avoid "hot" ligands (e.g., Buchwald biarylphosphines like XPhos or RuPhos) in the first step, as they might activate the chloride.[3]

Step-by-Step Procedure:

-

Reagents: Combine 1-Bromo-3-chloro-5-methoxybenzene (1.0 equiv), Aryl-boronic acid (1.1 equiv), and Base (Na₂CO₃ or K₂CO₃, 2.0 equiv).

-

Catalyst: Add Pd(PPh₃)₄ (3-5 mol%).

-

Why: Triphenylphosphine is active enough for Bromides but generally sluggish for Chlorides at moderate temperatures.[1]

-

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.[1][2] Degas thoroughly.

-

Reaction: Heat to 80 °C under inert atmosphere for 4–12 hours.

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Scrambling during Lithiation | Temperature too high; DoM competing with Li-Hal exchange. | Ensure T < -75°C. Add n-BuLi slower. Ensure THF is anhydrous. |

| Reaction at C-Cl (Coupling) | Catalyst too active; Temperature too high.[1][2][3] | Switch to less electron-rich ligands (e.g., dppf instead of PCy₃). Lower temp to 60°C. |

| Protodehalogenation | Moisture in solvent (Lithiation); Hydride source in Coupling.[1][3] | Re-dry THF over molecular sieves.[1][2] Avoid alcoholic solvents if significant reduction is observed.[1] |

References

-

Reactivity Trends in Cross-Coupling

-

Lithiation Selectivity

-

Synthesis & Properties

Sources

- 1. 1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.wp.odu.edu [sites.wp.odu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 11. researchgate.net [researchgate.net]

electronic effects of substituents in 1-Bromo-3-chloro-5-methoxybenzene

The following technical guide details the electronic structure, spectroscopic signature, and reactivity profile of 1-Bromo-3-chloro-5-methoxybenzene.

A Guide to Reactivity, Selectivity, and Functionalization

Executive Summary

1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3) represents a "privileged scaffold" in medicinal chemistry due to its unique 1,3,5-asymmetric substitution pattern . Unlike its symmetrical analogs (e.g., 1,3,5-tribromobenzene), this molecule offers three distinct vectors for orthogonal functionalization:[1]

-

Electrophilic/Nucleophilic Vector: The methoxy group (

) acts as a strong electron donor and Directed Ortho Metalation (DoM) handle. -

Labile Vector: The bromine atom (

) serves as the primary site for oxidative addition (e.g., Suzuki/Buchwald coupling). -

Latent Vector: The chlorine atom (

) remains inert under standard Pd(0) conditions, allowing for sequential cross-coupling strategies.

This guide analyzes the electronic effects governing these selectivity profiles and provides validated protocols for their exploitation.

Electronic Topography & Hammett Analysis[1]

The reactivity of the benzene core is dictated by the superposition of the Inductive (

Hammett Substituent Constants

To quantify the electronic environment, we analyze the Hammett constants (

| Substituent | Electronic Nature | ||

| +0.12 | -0.27 | Strong | |

| +0.39 | +0.23 | Weak | |

| +0.37 | +0.23 | Weak |

Net Electronic Vectors

-

The Methoxy Effect: While

is inductively withdrawing ( -

The Halogen Trap: The two halogens exert a cooperative inductive pull (-I), creating a "pool" of acidity at the C2 position (between Br and Cl).

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

Figure 1: Electronic vector map showing the interplay between resonance donation (OMe) and inductive withdrawal (Halogens).[1]

Spectroscopic Signature (NMR)[3]

The 1,3,5-substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals.

Predicted NMR Shifts (CDCl , 400 MHz)

| Proton | Position | Chemical Environment | Predicted Shift ( | Multiplicity |

| H-2 | Between Br & Cl | Flanked by two EWG (-I).[1] Para to OMe. | 7.10 - 7.15 ppm | Triplet ( |

| H-6 | Between Br & OMe | Ortho to OMe (Shielding).[1] Ortho to Br (Deshielding). | 6.95 - 7.00 ppm | Doublet of Doublets |

| H-4 | Between Cl & OMe | Ortho to OMe (Shielding).[1] Ortho to Cl (Deshielding). | 6.85 - 6.90 ppm | Doublet of Doublets |

| -OCH | Methoxy | Attached to aromatic ring.[1] | 3.80 ppm | Singlet |

Note: H-4 is predicted to be slightly upfield of H-6 because Chlorine is slightly more electronegative than Bromine, but the "Heavy Atom Effect" of Bromine often causes deshielding at the ortho proton.

Reactivity & Selectivity Profile

Chemoselective Cross-Coupling (The Br > Cl Rule)

The Carbon-Bromine bond (BDE

-

Catalyst Choice: Pd(PPh

) -

Avoid: Highly active precatalysts like XPhos-Pd-G2 or Pd

(dba)

Site-Selective Lithiation (DoM vs. Acidity)

Functionalizing the C-H bonds requires a choice between thermodynamic acidity and kinetic coordination.

-

Kinetic Pathway (DoM): Using

-BuLi in non-polar solvents (THF/Hexane) at -78°C favors lithiation at C4 or C6 (ortho to OMe). The oxygen atom coordinates the lithium aggregate, directing deprotonation to the nearest proton.-

Selectivity: Steric hindrance makes C4 (ortho to Cl) slightly favored over C6 (ortho to Br), but mixtures are common.

-

-

Thermodynamic Pathway (Acidity): The proton at C2 (between Br and Cl) is the most acidic due to the double inductive effect. However, it is sterically crowded. Accessing this site requires a small, strong base or equilibration conditions (though DoM usually dominates).

Decision Tree for Functionalization

Figure 2: Workflow for orthogonal functionalization.

Experimental Protocols

Synthesis from 1-Bromo-3-chloro-5-fluorobenzene

If the starting material is unavailable, it can be synthesized via Nucleophilic Aromatic Substitution (

Protocol:

-

Reagents: 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv), Sodium Methoxide (NaOMe, 1.2 equiv), Methanol (0.5 M).[1]

-

Procedure: Dissolve the fluoro-arene in dry methanol. Add NaOMe solution dropwise at 0°C.

-

Condition: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC/GC-MS.

-

Workup: Quench with water, extract with Et

O. The product is obtained as a clear oil or low-melting solid. -

Mechanism: The methoxide anion attacks the carbon bearing the fluorine (highest electronegativity activates the ipso carbon for

).

Chemoselective Suzuki Coupling (Br-Selective)

Objective: Couple a phenyl ring to C1 without touching C3-Cl.[1]

Protocol:

-

Charge: 1-Bromo-3-chloro-5-methoxybenzene (1.0 mmol), Phenylboronic acid (1.1 mmol), K

CO -

Solvent: Toluene:Water (4:1, degassed).[1]

-

Catalyst: Pd(PPh

) -

Reaction: Heat at 80°C for 12 hours under Argon.

-

Outcome: >90% yield of 3-chloro-5-methoxybiphenyl. The chloride remains intact for subsequent steps.

References

-

Hammett Parameters: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] [Link]

-

Suzuki Selectivity: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]

-

Directed Ortho Metalation: Snieckus, V. (1990).[1] Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. baranlab.org [baranlab.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Bromo-3-chloro-5-methoxybenzene: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloro-5-methoxybenzene, also known as 3-bromo-5-chloroanisole, is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a methoxy group and two distinct halogen atoms, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the synthesis, physical and spectroscopic properties, and key chemical reactions of 1-bromo-3-chloro-5-methoxybenzene. Furthermore, it delves into its strategic applications in the design and synthesis of complex molecules, particularly within the realms of pharmaceutical and agrochemical research, offering field-proven insights for professionals in drug development.

Introduction: A Molecule of Strategic Importance

In the intricate world of chemical synthesis, the strategic choice of starting materials is paramount to the successful construction of complex molecular architectures. 1-Bromo-3-chloro-5-methoxybenzene (CAS No. 174913-12-3) has garnered significant attention as a key intermediate due to the differential reactivity of its functional groups. The presence of both a bromine and a chlorine atom on the benzene ring opens the door for selective cross-coupling and other substitution reactions, while the methoxy group influences the electronic properties of the ring and can act as a directing group in certain reactions. This trifunctional nature makes it a powerful tool for chemists aiming to introduce specific functionalities in a controlled and stepwise manner, a crucial aspect in the development of novel bioactive compounds.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physical Properties

1-Bromo-3-chloro-5-methoxybenzene is typically a colorless liquid or a low-melting solid at room temperature.[2] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and dichloromethane.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrClO | [3][4] |

| Molecular Weight | 221.48 g/mol | [3][4] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 223-225 °C | [2] |

| Appearance | Colorless liquid or solid | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton. The methoxy group will appear as a singlet at approximately 3.8 ppm. The aromatic protons, being in a meta-relationship to each other, will likely appear as distinct singlets or narrowly split multiplets in the range of 6.8-7.5 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: one for the methoxy carbon (around 55-60 ppm) and six for the aromatic carbons. The carbons directly attached to the halogens will be significantly influenced by their electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations of the aromatic ring and the methyl group of the anisole moiety. Strong absorptions corresponding to C-O stretching and C-Br and C-Cl stretching are also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine and chlorine. Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group.

Synthesis of 1-Bromo-3-chloro-5-methoxybenzene

A reliable synthetic route to 1-bromo-3-chloro-5-methoxybenzene is crucial for its accessibility in research. One established method involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.[1]

Synthesis from 1-Bromo-3-chloro-5-fluorobenzene

This method leverages the higher reactivity of the C-F bond towards nucleophilic substitution compared to the C-Cl and C-Br bonds under specific conditions.

Explanatory Note: The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. Catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition at the C-Br bond.

Similarly, the Buchwald-Hartwig amination allows for the selective formation of a carbon-nitrogen bond at the C-Br position. This reaction is of great importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif in bioactive molecules.

Grignard Reagent Formation and Lithiation

The C-Br bond can also be selectively targeted for the formation of organometallic reagents.

Reaction with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) can lead to the formation of the corresponding Grignard reagent. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce new functional groups.

At low temperatures, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium can induce a halogen-metal exchange, preferentially at the more reactive C-Br bond. The resulting aryllithium species is a potent nucleophile and can be used in a wide array of synthetic transformations.

Applications in Drug Discovery and Development

The strategic functionalization of aromatic rings is a cornerstone of modern medicinal chemistry. 1-Bromo-3-chloro-5-methoxybenzene serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. While specific drug candidates derived directly from this starting material are not widely publicized, its structural motifs are present in various classes of bioactive molecules. Its utility is evident in its application as an intermediate in the synthesis of compounds for pharmaceuticals and agrochemicals, including herbicides and fungicides. [5] The ability to selectively introduce different substituents at the 1, 3, and 5 positions of the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties. This is critical for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing the overall pharmacokinetic profile of a drug candidate.

Safety and Handling

1-Bromo-3-chloro-5-methoxybenzene is an irritant to the skin and eyes and may cause respiratory irritation. [2]It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with plenty of water. [2]

Conclusion

1-Bromo-3-chloro-5-methoxybenzene is a valuable and strategically important building block in organic synthesis. Its unique pattern of substitution allows for a high degree of control and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These features make it a powerful tool for the construction of complex molecular architectures, with significant potential for applications in the discovery and development of new pharmaceuticals and agrochemicals. As the demand for novel and effective chemical entities continues to grow, the utility of such versatile intermediates will undoubtedly continue to expand.

References

-

ChemBK. Benzene, 1-bromo-3-chloro-5-methoxy-. Available at: [Link], 1-bromo-3-chloro-5-methoxy--174913-12-3.

-

PubChem. 1-Bromo-3-chloro-5-methoxybenzene. Available at: [Link].

-

The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Available at: [Link].

-

MySkinRecipes. 3-Bromo-5-chloro-thioanisole. Available at: [Link].

-

PubChem. 3-Bromo-5-chloroaniline. Available at: [Link].

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link].

-

PubChemLite. 1-bromo-3-chloro-5-methoxybenzene (C7H6BrClO). Available at: [Link].

-

PubChem. 1-Bromo-3-chloro-5-iodobenzene. Available at: [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 3. PubChemLite - 1-bromo-3-chloro-5-methoxybenzene (C7H6BrClO) [pubchemlite.lcsb.uni.lu]

- 4. 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-chloro-thioanisole [stage0.myskinrecipes.com]

Technical Guide: Safety and Handling of 1-Bromo-3-chloro-5-methoxybenzene

Executive Summary

1-Bromo-3-chloro-5-methoxybenzene (CAS: 174913-12-3), also known as 3-Bromo-5-chloroanisole, is a trisubstituted benzene derivative critical to medicinal chemistry.[1][2][3] Its value lies in its halogenated asymmetry : the significant reactivity difference between the bromine (C-Br) and chlorine (C-Cl) bonds allows for highly chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the specific handling challenges posed by its physicochemical properties—specifically its low melting point (~33–35°C) —and outlines a safety-first workflow for its use as an electrophile in sequential metal-catalyzed functionalization.

Part 1: Chemical Profile & Physicochemical Properties

The physical state of this compound presents a unique handling challenge. With a melting point near ambient laboratory temperatures, it often exists as a "waxy" solid or a supercooled liquid, complicating precise mass transfer.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| CAS Number | 174913-12-3 | Verify against CoA; isomers exist. |

| Formula | C₇H₆BrClO | MW: 221.48 g/mol |

| Appearance | Colorless to light brown solid/liquid | Phase Change Risk: Melts at ~33–35°C. |

| Density | 1.564 g/cm³ (Predicted) | Significantly denser than water. |

| Solubility | Soluble in DCM, THF, EtOAc | Lipophilic; insoluble in water. |

| Reactivity | Electrophilic (Ar-X) | Br >> Cl reactivity order in Pd-catalysis. |

Part 2: Risk Assessment & Toxicology (E-E-A-T)

While specific toxicological monographs for this exact intermediate are limited, its hazard profile is derived from the "read-across" principle of poly-halogenated anisoles.

Primary Hazards[3][4]

-

Acute Toxicity (H302): Harmful if swallowed.[3][4][5][6] Lipophilic halogenated aromatics can show high bioavailability.

-

Skin & Eye Irritation (H315, H319): The compound is a potent irritant.[3] The combination of halogenation and the ether moiety facilitates dermal absorption.

-

Respiratory Irritation (H335): Dust or vapor (if melted) causes respiratory tract irritation.

The "Low-Melt" Hazard

Because the melting point is ~35°C, holding a vial in a gloved hand can melt the compound.

-

Risk: Unexpected liquefaction leads to spills during weighing.

-

Mitigation: Handle the vial with forceps or chill it in an ice bath prior to weighing to ensure it remains solid, OR melt it intentionally in a water bath (40°C) and transfer volumetrically (using density ~1.56) for higher precision.

Part 3: Strategic Handling & Chemoselectivity

The primary utility of this scaffold is sequential functionalization . The "Expertise" in handling this reagent comes from understanding the kinetic hierarchy of the leaving groups.

Chemoselectivity Logic

In Palladium-catalyzed cross-couplings, the rate of oxidative addition correlates with bond dissociation energy: C-I > C-Br > C-Cl > C-F .

-

First Coupling: Occurs at the C-Br position (Position 1).

-

Second Coupling: Occurs at the C-Cl position (Position 3) only after harsher conditions or specialized ligands (e.g., bulky phosphines like XPhos/RuPhos) are introduced.

Visualization: Chemoselective Workflow

The following diagram illustrates the decision logic for synthesizing biaryls using this scaffold.

Figure 1: Chemoselectivity logic flow. Note the preferential activation of the C-Br bond under mild conditions, preserving the C-Cl bond for subsequent steps.

Part 4: Operational Protocol (Synthesis & Safety)

This protocol describes a standard Suzuki-Miyaura Coupling targeting the C-Br position. This workflow integrates safety controls directly into the experimental steps.

Pre-Start Safety Check

-

Atmosphere: Reaction must be run under Argon/Nitrogen. Oxygen poisons Pd catalysts and can promote homocoupling.

-

Solvent Prep: Solvents (Dioxane/Water or Toluene) must be degassed (sparged) for 15 minutes.

-

Vessel: Use a resealable pressure tube or Schlenk flask to contain vapors.

Step-by-Step Methodology

Reagents:

-

Aryl Boronic Acid (1.1 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for robustness

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Weighing (The Critical Step):

-

If Solid: Chill the reagent bottle in an ice bath for 5 minutes. Weigh quickly onto weighing paper.

-

If Liquid/Paste:[5] Melt fully in a 40°C bath. Tare a syringe. Draw up the required volume (calculate mass via density ~1.56 g/mL) and inject directly into the reaction vessel.

-

Why? This prevents "smearing" of the waxy solid on the balance, ensuring accurate stoichiometry.

-

-

Charging: Add the aryl boronic acid, K₂CO₃, and the Pd-catalyst to the vessel.

-

Inerting: Cap the vessel with a septum. Evacuate and backfill with Argon (x3).

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Monitoring: Check TLC or LCMS. The starting material (Br-species) should disappear. The Cl-species (product) should remain intact.

-

-

Workup (Waste Management):

-

Dilute with EtOAc and wash with water.

-

Waste Stream: The aqueous layer contains halogen salts and palladium traces. Dispose of in "Aqueous Heavy Metal Waste." The organic layer goes to "Halogenated Organic Solvents."

-

Visualization: Safety & Handling Workflow

This diagram outlines the physical handling of the substance to minimize exposure and errors.[5][7]

Figure 2: Phase-state management workflow. Choosing the right transfer method based on the compound's physical state prevents contamination and exposure.

Part 5: Emergency Response

-

Inhalation: Remove victim to fresh air.[5][7][8][9] If the compound was heated, thermal decomposition products (HBr, HCl) may be present.

-

Skin Contact: Wash immediately with soap and water. Do not use ethanol or organic solvents for washing, as they may increase skin absorption of the lipophilic halo-anisole.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21949840, 1-Bromo-3-chloro-5-methoxybenzene. PubChem. [Link]

-

Vanderbilt University. Halogenated Solvents and Organics Safety Protocol.[Link]

Sources

- 1. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-3-chloro-5-methoxybenzene | C7H6BrClO | CID 21949840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. echemi.com [echemi.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. uml.edu [uml.edu]

Methodological & Application

Application Notes & Protocols: Selective Suzuki Coupling of 1-Bromo-3-chloro-5-methoxybenzene

Introduction: The Strategic Importance of Selective Cross-Coupling

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents contribute to its widespread adoption in both academic and industrial laboratories.[5]

This guide focuses on a nuanced application of this powerful reaction: the selective functionalization of 1-bromo-3-chloro-5-methoxybenzene. Dihaloarenes such as this present a unique synthetic challenge and opportunity. The differential reactivity of the carbon-halogen bonds allows for stepwise, site-selective modifications, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl, a sequence governed by carbon-halogen bond dissociation energies.[5][6][7] This inherent difference is the key to achieving chemoselective coupling at the more reactive C-Br bond while leaving the more inert C-Cl bond intact for subsequent transformations.

The Challenge: Achieving Monoselective Coupling

The primary challenge in the Suzuki coupling of 1-bromo-3-chloro-5-methoxybenzene is to precisely control the reaction to favor mono-arylation at the bromine position, suppressing the formation of the diarylated byproduct and other side reactions. Factors that influence this selectivity include:

-

Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand, dictates the reactivity and steric environment of the catalytic species.[7]

-

Reaction Conditions: Temperature, reaction time, and the nature of the base and solvent all play a pivotal role in modulating the relative rates of oxidative addition at the C-Br versus the C-Cl bond.[1]

-

Side Reactions: Common side reactions that can diminish yield and purity include homocoupling of the boronic acid, dehalogenation of the starting material or product, and protodeboronation (hydrolysis of the boronic acid).[2][6]

By carefully tuning these parameters, researchers can navigate the reactivity landscape to achieve high yields of the desired 3-chloro-5-methoxybiphenyl derivatives.

The Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is generally the rate-determining step of the cycle.[5][8]

-

Transmetalation: The organic group from the activated organoboron species (Ar'-B(OR)3-) is transferred to the palladium center, displacing the halide. The base is crucial in this step, as it activates the boronic acid to form a more nucleophilic boronate complex.[8][9][10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Mono-arylation

This protocol provides a robust starting point for the selective Suzuki coupling of an arylboronic acid with 1-bromo-3-chloro-5-methoxybenzene at the C-Br position.

Materials and Reagents:

-

1-Bromo-3-chloro-5-methoxybenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃), finely ground

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Toluene

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas line (manifold or balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3-chloro-5-methoxybenzene (1.0 equiv).

-

Add the arylboronic acid (1.1-1.2 equiv).

-

Add the palladium(II) acetate catalyst (0.01-0.03 equiv) and the phosphine ligand (0.02-0.06 equiv, maintaining a Pd:Ligand ratio of 1:2).

-

Add the finely ground potassium carbonate (2.0-3.0 equiv).

-

-

Solvent Addition and Degassing:

-

Under a positive flow of inert gas, add the anhydrous 1,4-dioxane and degassed water. A typical solvent ratio is 4:1 to 5:1 (dioxane:water).[2]

-

Seal the flask and thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This is critical to prevent oxidation of the catalyst and homocoupling side reactions.[2]

-

-

Reaction Execution:

-

After degassing, place the flask under a static pressure of inert gas (e.g., using a balloon).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Work-up and Isolation:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.[11]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-chloro-5-methoxybiphenyl derivative.

-

Table of Recommended Reaction Parameters:

| Parameter | Recommended Value | Rationale |

| Aryl Halide | 1.0 equiv | Limiting reagent. |

| Boronic Acid | 1.1 - 1.2 equiv | A slight excess ensures complete consumption of the aryl halide. |

| Pd(OAc)₂ | 1 - 3 mol% | Sufficient for catalytic turnover; higher loading can be costly. |

| Ligand (e.g., PPh₃) | 2 - 6 mol% | Stabilizes the Pd(0) species and influences reactivity.[5] |

| Base (K₂CO₃) | 2.0 - 3.0 equiv | Activates the boronic acid for transmetalation.[8][9] |

| Solvent | Dioxane/Water (4:1) | A polar aprotic solvent system that facilitates dissolution of both organic and inorganic reagents.[2][8] |

| Temperature | 80 - 90 °C | Promotes oxidative addition at the C-Br bond while minimizing reactivity at the C-Cl bond. |

| Time | 4 - 12 h | Monitor by TLC/LC-MS to avoid prolonged heating which may lead to side reactions. |

Optimization and Troubleshooting

Achieving high yield and selectivity often requires optimization.[1] The following workflow and table provide guidance on addressing common issues.

Caption: A logical workflow for troubleshooting and optimizing the selective Suzuki coupling.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents (base, boronic acid). | 1. Use a fresh palladium source and ligand. Consider a more active pre-catalyst or ligand system (e.g., Buchwald ligands).[12] 2. Incrementally increase the reaction temperature (e.g., to 100 °C), while monitoring for loss of selectivity. 3. Use freshly opened or purified boronic acid. Ensure the base is finely powdered and dry. |

| Poor Selectivity (Significant diarylation) | 1. Reaction temperature too high. 2. Reaction time too long. 3. Catalyst system is too reactive. | 1. Lower the reaction temperature (e.g., to 70-80 °C). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Revert to a less active ligand like PPh₃ if a more electron-rich one was used. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0). | 1. Ensure the reaction setup is leak-proof and that degassing procedures are rigorously followed.[2] 2. Use a Pd(0) source directly or ensure conditions promote in-situ reduction of the Pd(II) precursor.[13] |

| Protodeboronation | 1. Presence of excess water. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvent and add only the required amount of degassed water. 2. Optimize for a shorter reaction time. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |

| Dehalogenation | 1. Certain bases or solvents can promote this side reaction. 2. Hydrogen source in the reaction mixture. | 1. Try a different base (e.g., K₃PO₄ instead of K₂CO₃). 2. Ensure solvents are anhydrous and of high purity. |

Conclusion

The selective Suzuki-Miyaura coupling of 1-bromo-3-chloro-5-methoxybenzene is a highly valuable transformation for the synthesis of complex molecular architectures. Success hinges on the careful control of reaction parameters to exploit the inherent differences in C-Br and C-Cl bond reactivity. By selecting an appropriate catalyst system, base, and solvent, and by carefully managing the reaction temperature and time, researchers can achieve high yields of the desired mono-arylated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful synthetic tool.

References

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition, 41(22), 4176-4211.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3440.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

- Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

- Wang, L., et al. (2010). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...

- Vantourout, J. C., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.

- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

-

ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.

- PubMed Central (PMC). (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

- ACS Publications. (2021).

- PubMed. (n.d.). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids.

- MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.

- Chemistry LibreTexts. (2020). 17.

- ACS Publications. (2026).

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Substituted Biphenyls Using 1-Bromo-3-chloro-5-methoxybenzene

Introduction: The Strategic Importance of Substituted Biphenyls and the Utility of Dihaloarene Scaffolds

Substituted biphenyls are a cornerstone of modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid yet tunable framework allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. Consequently, the development of efficient and selective methods for their synthesis is of paramount importance to researchers in organic synthesis and drug development.